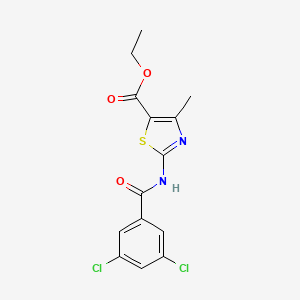

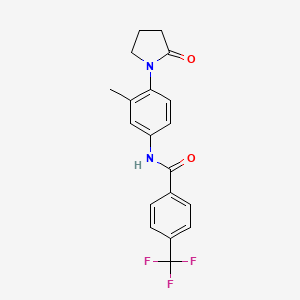

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile, also known as CPTH2, is a small molecule inhibitor that is widely used in scientific research applications. It is a potent and selective inhibitor of the histone acetyltransferase (HAT) activity of CREB-binding protein (CBP) and p300. This compound is highly valued in the scientific community due to its ability to regulate gene expression and modulate cellular processes.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reduction

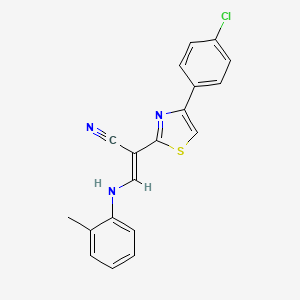

Frolov et al. (2005) investigated the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, revealing the formation of specific prop-1-ene derivatives. This research provides insights into the chemical properties and potential applications of these compounds in synthetic chemistry (Frolov et al., 2005).

Corrosion Inhibition

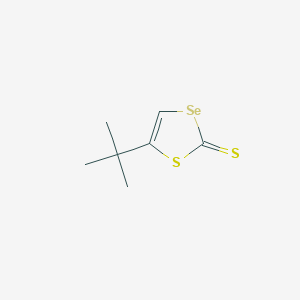

A study by Bentiss et al. (2007) focused on 2,5-disubstituted 1,3,4-thiadiazoles, similar in structure to (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile, as corrosion inhibitors. The findings highlight the potential of such compounds in protecting metals against corrosion, particularly in acidic environments (Bentiss et al., 2007).

Fluorescent Properties and Biological Applications

Eltyshev et al. (2021) synthesized new fluorescent thiazoles based on a similar core structure. These compounds demonstrated a range of fluorescent colors and were shown to penetrate living cells, indicating potential applications in biological imaging and diagnostics (Eltyshev et al., 2021).

Quantum Chemical Studies

Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole derivatives. Their research provides a theoretical basis for understanding the electronic properties of these compounds, which is essential for designing materials with specific electronic or optical properties (Kaya et al., 2016).

Cytotoxic Activities

Research by Sa̧czewski et al. (2004) explored the cytotoxic potency of acrylonitriles on cancer cell lines. This indicates the potential use of these compounds, including (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile, in cancer research and possibly as therapeutic agents (Sa̧czewski et al., 2004).

Herbicidal Activity

Wang et al. (2004) synthesized cyanoacrylates, including thiazolyl derivatives, demonstrating their effectiveness as herbicides. This suggests the utility of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile in agricultural applications (Wang et al., 2004).

Polymerisation Processes

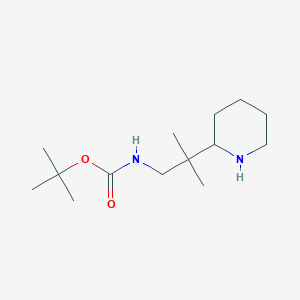

Bradley and Davidson (1995) investigated the role of amines in the photoinitiated polymerisation of acrylates. This research provides an understanding of how compounds like (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile could potentially be used in the polymer industry (Bradley & Davidson, 1995).

Eigenschaften

IUPAC Name |

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3S/c1-13-4-2-3-5-17(13)22-11-15(10-21)19-23-18(12-24-19)14-6-8-16(20)9-7-14/h2-9,11-12,22H,1H3/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWQVYKIPKFATF-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(6-fluoro-2-((2-iodobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890075.png)

![N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2890079.png)

![(E)-4-(Dimethylamino)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]but-2-enamide](/img/structure/B2890083.png)

![Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate](/img/structure/B2890084.png)

methanone](/img/structure/B2890089.png)

![1-((2-amino-2-oxoethyl)thio)-N-(sec-butyl)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2890091.png)

![Tert-butyl 7-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2890096.png)